REACTION_CXSMILES
|
C[O:2][C:3]([CH2:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][N:11]2[CH:14]=[N:15][CH:16]=[C:10]2[CH:9]=1)=[O:4].[OH-].[Na+]>CO>[C:3]([CH2:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][N:11]2[CH:14]=[N:15][CH:16]=[C:10]2[CH:9]=1)([OH:4])=[O:2] |f:1.2|
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 25° for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue is redissolved in 5 ml of water
|
Type
|
WASH
|
Details
|
The aqueous solution is washed with 2 ml of ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (3×5 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts are dried over sodium sulfate/magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CCCC1=CC=2N(C=C1)C=NC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |